Cas no 946200-93-7 (4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide)

4-Butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a pyridinylpiperazine sulfonamide moiety. Its molecular structure combines a hydrophobic butoxybenzene group with a polar sulfonamide-embedded piperazine, suggesting potential utility in medicinal chemistry as a bioactive scaffold. The compound’s design may confer selective binding affinity toward biological targets, such as receptors or enzymes, due to its hybrid pharmacophore. The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the pyridinylpiperazine fragment could contribute to receptor modulation. This structure may be of interest in drug discovery for conditions requiring targeted inhibition or activation, though further pharmacological characterization is necessary to confirm its specific applications.
4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide structure
946200-93-7 structure
Product Name:4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide
CAS No:946200-93-7
MF:C22H30N4O4S
MW:446.563004016876
CID:6370073
PubChem ID:25285089
Update Time:2025-05-20

4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide
    • 4-butoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
    • SR-01000921026
    • 4-butoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide
    • AKOS024498732
    • 4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
    • 946200-93-7
    • SR-01000921026-1
    • VU0636029-1
    • F5110-0036
    • Inchi: 1S/C22H30N4O4S/c1-2-3-17-30-20-9-7-19(8-10-20)22(27)24-12-18-31(28,29)26-15-13-25(14-16-26)21-6-4-5-11-23-21/h4-11H,2-3,12-18H2,1H3,(H,24,27)
    • InChI Key: XFIBCZXMXNQDLO-UHFFFAOYSA-N
    • SMILES: S(CCNC(C1C=CC(=CC=1)OCCCC)=O)(N1CCN(C2C=CC=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 446.19877662g/mol
  • Monoisotopic Mass: 446.19877662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 100Ų

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Additional information on 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide

Exploring the Properties and Applications of 4-Butoxy-N-(2-{4-(Pyridin-2-Yl)Piperazin-1-Ylsulfonyl}Ethyl)Benzamide (CAS No. 946200-93-7)

The compound 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide, identified by the CAS number 946200-93-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities, as highlighted by recent research studies.

At its core, this molecule consists of a benzamide backbone, which is a common structural motif in pharmaceutical compounds. The presence of the butoxy group attached to the benzene ring introduces hydrophilic properties, enhancing solubility and potentially improving bioavailability. The sulfonyl group linked to a piperazine ring further adds complexity to the molecule, contributing to its potential as a modulator in various biochemical pathways.

Recent studies have focused on the synthesis and characterization of this compound, emphasizing its stability and reactivity under different conditions. Researchers have employed advanced spectroscopic techniques such as NMR and IR to confirm its structure, ensuring its purity and consistency for further applications. The synthesis process involves multi-step reactions, including nucleophilic substitutions and coupling reactions, which have been optimized to achieve high yields and purity levels.

The pharmacological properties of this compound have been a focal point in recent investigations. In vitro assays have demonstrated its ability to inhibit specific enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in oncology research.

In terms of applications, this compound has shown promise in drug discovery programs targeting chronic inflammatory diseases and cancer. Its unique combination of structural features allows for selective binding to specific molecular targets, which is crucial for developing effective therapeutic agents with minimal side effects. Moreover, its stability under physiological conditions enhances its suitability for formulation into various drug delivery systems.

Recent advancements in computational chemistry have also enabled researchers to model the interactions of this compound with potential biological targets at the molecular level. These simulations provide insights into its binding affinity and selectivity, guiding further optimization efforts to enhance its therapeutic potential.

In conclusion, the compound 4-butoxy-N-(2-{4-(pyridin-2-yl)piperazin-1-y lsulfonyl}ethyl)benzamide (CAS No. 946200-93-7) represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in addressing unmet medical needs across various therapeutic areas.

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